![molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1](/img/structure/B6337096.png)
6-Fluoroimidazo[1,5-a]pyridine
Overview
Description
6-Fluoroimidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology . Its compact shape along with remarkable photophysical properties make it a suitable candidate as a cell membrane probe .
Synthesis Analysis
The synthesis of 6-Fluoroimidazo[1,5-a]pyridine and its derivatives has been a subject of interest in recent years. A common method for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . In one study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .Molecular Structure Analysis
The molecular structure of 6-Fluoroimidazo[1,5-a]pyridine has been characterized by various spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoroimidazo[1,5-a]pyridine are diverse. For instance, the introduction of a 7-fluoroimidazo[5,1-b]thiazole fragment at position 2 of carbapenem (a β-lactam antibiotic) led to the preparation of a group of compounds with high antimicrobial activity against a series of gram-positive and gram-negative bacteria .Scientific Research Applications
Optoelectronics and Fluorescent Probes
Imidazo[1,5-a]pyridine derivatives have gained attention as versatile fluorophores in optoelectronic devices and bioimaging. Their compact shape and remarkable photophysical properties make them suitable candidates for cell membrane probes . These compounds can be used as:
Anti-Cancer Drug Development
Recent innovations highlight the potential of imidazo[1,5-a]pyridine derivatives as anti-cancer agents. Researchers explore their efficacy in inhibiting specific pathways and targeting cancer cells .
Synthetic Methodologies
Researchers have developed various synthetic routes to access imidazo[1,5-a]pyridine derivatives from readily available starting materials. These methods facilitate their exploration in diverse applications .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Fluoroimidazo[1,5-a]pyridine is the methionyl-tRNA synthetase of Trypanosoma brucei . This enzyme plays a crucial role in protein synthesis by attaching methionine to its corresponding tRNA molecule .
Mode of Action
6-Fluoroimidazo[1,5-a]pyridine interacts with its target by binding to the active site of the methionyl-tRNA synthetase . This interaction inhibits the enzyme’s function, thereby disrupting protein synthesis within the parasite .
Biochemical Pathways
The inhibition of methionyl-tRNA synthetase affects the protein synthesis pathway, leading to a disruption in the normal functioning of the parasite . This can affect various downstream effects, including the parasite’s growth and replication .
Pharmacokinetics
It is noted that the incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors leads to central nervous system bioavailability
Result of Action
The result of the action of 6-Fluoroimidazo[1,5-a]pyridine is the inhibition of protein synthesis within the Trypanosoma brucei parasite . This leads to a disruption in the normal functioning of the parasite, affecting its growth and replication .
properties
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZJCHBWQVBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroimidazo[1,5-A]pyridine |
Synthesis routes and methods
Procedure details
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